Physicochemical Profiling and Characterization of 3-(3-Fluorophenoxy)azetidine Oxalate: A Technical Guide
Executive Summary In modern medicinal chemistry, the strategic incorporation of strained heterocycles has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-(3-Fluor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic incorporation of strained heterocycles has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-(3-Fluorophenoxy)azetidine oxalate (CAS: 132924-40-4)[1] is a highly versatile building block frequently utilized in the development of central nervous system (CNS) agents, including highly selective Phosphodiesterase 9A (PDE9A) inhibitors[2].
As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with an in-depth mechanistic understanding of this compound. We will explore the causality behind its structural properties, the thermodynamic rationale for its oxalate salt form, and the self-validating analytical protocols required to ensure its integrity during pharmaceutical development.
Structural and Electronic Profiling
The physicochemical behavior of 3-(3-Fluorophenoxy)azetidine is governed by the interplay between its strained four-membered aza-ring and its halogenated ether substituent.
The Azetidine Core: The parent azetidine ring possesses a high ring strain energy of approximately 25.4 kcal/mol[3], which alters the hybridization of the nitrogen lone pair, increasing its s-character. While unsubstituted azetidine is a moderately strong base with a pKa of 11.29[4], its compact size offers unique conformational rigidity compared to larger piperidine or pyrrolidine rings, often leading to improved brain penetrance and reduced off-target liabilities[3].
The 3-Fluorophenoxy Substituent: The attachment of the phenoxy group via an ether linkage introduces significant lipophilicity. More importantly, the highly electronegative oxygen atom and the meta-fluoro substituent exert a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the azetidine nitrogen, lowering its basicity to an estimated pKa of 8.5–9.5. Furthermore, the fluorine atom acts as a metabolic block, preventing rapid CYP450-mediated aromatic oxidation—a critical feature for maintaining in vivo half-life.
Rationale for Salt Selection: The Role of Oxalate
The free base, 3-(3-Fluorophenoxy)azetidine (CAS: 106860-03-1)[], is a mobile liquid at room temperature with a boiling point of 230.3 °C[]. Handling liquid amines in bulk pharmaceutical synthesis is thermodynamically unfavorable due to their susceptibility to atmospheric oxidation and moisture absorption.
To isolate the compound as a stable, workable solid, salt formation is required. Oxalic acid is specifically chosen over standard mineral acids (like HCl) for the following mechanistic reasons:
The ΔpKa Rule: For a stable salt to form, the difference between the pKa of the base and the acid must be greater than 3. Oxalic acid is a dicarboxylic acid with a highly acidic first proton (pKa1 = 1.25). The ΔpKa between the azetidine base (~9.0) and oxalic acid (1.25) is >7.7, ensuring complete and irreversible proton transfer.
Lattice Energy and Crystallinity: The planar, rigid structure of the oxalate anion readily forms strong, highly ordered hydrogen-bond networks with the protonated azetidinium cation. This maximizes lattice energy, forcing the compound to precipitate as a highly crystalline, non-hygroscopic solid.
Quantitative Physicochemical Data
The following table summarizes the critical physicochemical differences between the free base and the isolated oxalate salt.
Property
3-(3-Fluorophenoxy)azetidine (Free Base)
3-(3-Fluorophenoxy)azetidine Oxalate
CAS Number
106860-03-1
132924-40-4
Molecular Formula
C9H10FNO
C11H12FNO5
Molecular Weight
167.18 g/mol
257.21 g/mol
Physical State
Clear, mobile liquid
White to off-white crystalline solid
Boiling Point
230.3 °C (at 760 mmHg)
N/A (Decomposes before boiling)
Density
1.188 g/cm³
>1.3 g/cm³ (Estimated solid density)
Aqueous Solubility
Low (Lipophilic)
High (Ionized salt form)
Experimental Workflow: Synthesis and Crystallization
To ensure high purity and optimal crystal habit, the crystallization protocol must balance thermodynamic solubility with kinetic precipitation rates. Rapid precipitation leads to amorphous, impure solids, whereas controlled cooling yields highly pure crystalline lattices.
Step-by-Step Crystallization Protocol
Dissolution: Dissolve 1.0 equivalent of 3-(3-Fluorophenoxy)azetidine free base in a 4:1 mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH). Causality: EtOAc acts as the primary anti-solvent for the salt, while EtOH ensures the free base and oxalic acid remain fully solvated during initial mixing.
Acid Addition: Slowly add 1.05 equivalents of anhydrous oxalic acid dissolved in minimal EtOH under continuous stirring at room temperature.
Thermal Equilibration: Heat the mixture to 60 °C for 30 minutes. Causality: This sub-reflux heating ensures complete dissolution of any localized amorphous precipitates, creating a homogenous supersaturated solution.
Controlled Cooling: Cool the reactor at a strictly controlled rate of 1 °C/min down to 5 °C. Causality: Slow cooling allows the thermodynamic crystal lattice to form, rejecting impurities into the mother liquor.
Isolation: Filter the resulting crystals under vacuum, wash with cold EtOAc (5 °C) to remove residual unreacted free base, and dry in a vacuum oven at 40 °C for 24 hours.
Workflow for the synthesis and crystallization of 3-(3-Fluorophenoxy)azetidine oxalate.
Analytical Characterization and Self-Validating Protocols
A robust analytical workflow must be a self-validating system. Relying on a single technique can lead to false positives (e.g., mistaking an amorphous solid for a pure compound based solely on HPLC purity). The following orthogonal techniques ensure complete characterization:
A. Solution-State Validation (HPLC-UV/MS)
Methodology: Reverse-phase HPLC using a C18 column with a gradient of Water/Acetonitrile (0.1% TFA).
Purpose: Validates chemical purity (>99%) and confirms the exact mass of the free base (m/z [M+H]+ = 168.08). The acidic mobile phase displaces the oxalate counterion, allowing the azetidine core to be analyzed independently.
B. Solid-State Thermal Validation (DSC)
Methodology: Differential Scanning Calorimetry (DSC) performed from 25 °C to 250 °C at a heating rate of 10 °C/min under nitrogen purge.
Purpose: A single, sharp endothermic peak indicates a pure, highly crystalline polymorph. If multiple peaks or broad transitions are observed, it signals the presence of trapped solvent, amorphous domains, or mixed polymorphs, invalidating the crystallization step.
Purpose: Generates a distinct diffractogram fingerprint. This acts as the ultimate self-validation for the DSC data; sharp, well-defined diffraction peaks confirm the thermodynamic stability of the oxalate salt lattice.
Analytical decision tree for the physicochemical profiling of the oxalate salt.
References
Chemical Substance Information: 3-(3-FLUOROPHENOXY)-AZETIDINE OXALATE. NextSDS. Available at: [Link]
Azetidine Chemical Properties and pKa. Grokipedia. Available at: [Link]
Claffey, M. M., et al. (2012). Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors. Journal of Medicinal Chemistry, 55(21), 9055-9068. Available at: [Link]
step-by-step synthesis protocol for 3-(3-Fluorophenoxy)azetidine oxalate
An Application Note and Step-by-Step Synthesis Protocol for 3-(3-Fluorophenoxy)azetidine Oxalate Introduction Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attenti...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Step-by-Step Synthesis Protocol for 3-(3-Fluorophenoxy)azetidine Oxalate
Introduction
Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structure makes them valuable scaffolds and bioisosteres for larger, more flexible rings like piperidines or morpholines.[1] The incorporation of an azetidine moiety can favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it a desirable feature in modern drug discovery.[1] Specifically, 3-(3-Fluorophenoxy)azetidine serves as a crucial building block for a range of pharmacologically active agents.[2][3]
This document provides a detailed, step-by-step protocol for the synthesis of 3-(3-Fluorophenoxy)azetidine oxalate. The synthetic strategy is centered around a robust and widely utilized Williamson ether synthesis, followed by deprotection and salt formation.[4] We will delve into the mechanistic underpinnings of the key reaction, provide comprehensive instructions for execution and purification, and outline necessary characterization and safety protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Overall Synthetic Scheme
The synthesis is a three-step process starting from the commercially available N-Boc-3-hydroxyazetidine.
Activation of the Hydroxyl Group: The hydroxyl group of N-Boc-3-hydroxyazetidine is converted into a better leaving group, a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl).
Williamson Ether Synthesis: The N-Boc-3-(tosyloxy)azetidine intermediate is reacted with the sodium salt of 3-fluorophenol (the nucleophile) in an SN2 reaction to form the C-O ether linkage.
Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, and the resulting free base is treated with oxalic acid to yield the stable and crystalline 3-(3-Fluorophenoxy)azetidine oxalate salt.
Mechanism Spotlight: The Williamson Ether Synthesis
The core of this synthesis is the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction for forming ethers.[4] The reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously.[5]
For this reaction to be efficient, several conditions must be met:
A Strong Nucleophile: The nucleophilicity of the phenoxide is crucial. 3-Fluorophenol is deprotonated with a strong base, such as sodium hydride (NaH), to generate the highly nucleophilic sodium 3-fluorophenoxide.
A Good Leaving Group: The hydroxyl group of the azetidine starting material is a poor leaving group. It is therefore converted to a tosylate (-OTs), which is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.
Unhindered Electrophile: SN2 reactions are sensitive to steric hindrance at the reaction center.[6] The secondary carbon of the azetidine ring is sufficiently accessible for the backside attack by the phenoxide nucleophile.
Appropriate Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is ideal.[6] It solvates the sodium cation without strongly solvating the phenoxide anion, leaving the nucleophile "naked" and highly reactive.
Williamson Ether Synthesis Mechanism.
Materials and Equipment
Reagent/Material
Grade
Supplier Example
N-Boc-3-hydroxyazetidine
≥97%
Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)
≥98%
Sigma-Aldrich
Triethylamine (TEA)
≥99.5%
Fisher Scientific
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Fisher Scientific
3-Fluorophenol
≥99%
Alfa Aesar
Sodium hydride (NaH)
60% dispersion in oil
Acros Organics
N,N-Dimethylformamide (DMF)
Anhydrous, ≥99.8%
Acros Organics
Trifluoroacetic acid (TFA)
≥99%
Sigma-Aldrich
Oxalic acid
Dihydrate, ≥99.5%
Sigma-Aldrich
Diethyl ether (Et2O)
Anhydrous
Fisher Scientific
Ethyl acetate (EtOAc)
ACS Grade
VWR
Hexanes
ACS Grade
VWR
Saturated aq. NaHCO₃ solution
-
-
Brine (Saturated aq. NaCl)
-
-
Magnesium sulfate (MgSO₄)
Anhydrous
-
Magnetic stirrer with heating
-
-
Round-bottom flasks
Various sizes
-
Condenser, dropping funnel
-
-
Rotary evaporator
-
-
Thin-Layer Chromatography (TLC) plates
Silica gel 60 F₂₅₄
-
Experimental Protocol
Step 1: Synthesis of N-Boc-3-(tosyloxy)azetidine
Causality: This step activates the hydroxyl group of the starting material by converting it to a tosylate, an excellent leaving group, which is essential for the subsequent SN2 reaction. Triethylamine is used as a non-nucleophilic base to neutralize the HCl generated during the reaction.
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol).
Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL).
Cool the solution to 0 °C using an ice bath.
Add triethylamine (12.1 mL, 86.6 mmol, 1.5 eq.) to the stirred solution.
Add p-toluenesulfonyl chloride (12.1 g, 63.5 mmol, 1.1 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
Monitor the reaction progress by TLC (3:7 EtOAc/Hexanes). The starting material spot should be consumed, and a new, less polar product spot should appear.
Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aq. NaHCO₃ (50 mL), and brine (50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-(tosyloxy)azetidine as a white solid or viscous oil. This intermediate is often used directly in the next step without further purification.
Step 2: Williamson Ether Synthesis of N-Boc-3-(3-Fluorophenoxy)azetidine
Trustworthiness: This protocol includes an in-process control. The reaction is monitored by TLC to ensure the complete consumption of the tosylate intermediate before proceeding to work-up, preventing contamination of the product with unreacted starting material.
CAUTION: Sodium hydride reacts violently with water. Handle with extreme care under a nitrogen atmosphere.[7][8]
To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion, 2.77 g, 69.2 mmol, 1.2 eq.) and wash with anhydrous hexanes (3 x 10 mL) to remove the mineral oil.
Suspend the washed NaH in anhydrous DMF (100 mL) and cool the suspension to 0 °C.
In a separate flask, dissolve 3-fluorophenol (7.1 g, 63.5 mmol, 1.1 eq.) in anhydrous DMF (50 mL).
Add the 3-fluorophenol solution dropwise to the NaH suspension over 30 minutes. Vigorous hydrogen gas evolution will be observed.
Stir the resulting phenoxide solution at room temperature for 1 hour.
Dissolve the crude N-Boc-3-(tosyloxy)azetidine from Step 1 (assuming 57.7 mmol) in anhydrous DMF (50 mL).
Add the azetidine tosylate solution to the phenoxide solution and heat the reaction mixture to 80 °C for 12 hours.
Monitor the reaction by TLC (2:8 EtOAc/Hexanes).
Cool the reaction to room temperature and carefully quench by the slow addition of water (100 mL).
Extract the product with ethyl acetate (3 x 100 mL).
Combine the organic extracts and wash with water (3 x 100 mL) and brine (100 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (gradient elution, 10% to 30% EtOAc in Hexanes) to afford N-Boc-3-(3-Fluorophenoxy)azetidine as a clear oil or white solid.
Step 3: Deprotection and Oxalate Salt Formation
Causality: The Boc protecting group is acid-labile. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group to reveal the free secondary amine. The final product is isolated as an oxalate salt to improve its stability and crystallinity, making it easier to handle and purify.
Dissolve the purified N-Boc-3-(3-Fluorophenoxy)azetidine (assuming ~14.0 g, 50.0 mmol) in DCM (100 mL) and cool to 0 °C.
Allow the reaction to warm to room temperature and stir for 2 hours.
Monitor deprotection by TLC until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
Dissolve the resulting residue in a minimal amount of diethyl ether (~50 mL).
Basify the solution by the slow addition of 4 M NaOH until the pH is >12.
Extract the free base with DCM (3 x 50 mL).
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the free base can be volatile).
Dissolve the crude free base in diethyl ether (150 mL).
In a separate flask, dissolve oxalic acid dihydrate (6.3 g, 50.0 mmol, 1 eq.) in a minimal amount of hot ethyl acetate or isopropanol.
Add the oxalic acid solution dropwise to the stirred solution of the free base.
A white precipitate will form immediately. Stir the suspension at room temperature for 1 hour.
Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry under vacuum to yield 3-(3-Fluorophenoxy)azetidine oxalate as a white crystalline solid.
Characterization and Quality Control
The identity and purity of the final product should be confirmed by standard analytical techniques:
¹H NMR & ¹⁹F NMR: To confirm the chemical structure and the presence of the fluorine atom.
¹³C NMR: To confirm the carbon framework.
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
High-Performance Liquid Chromatography (HPLC): To determine the purity (should be >97%).[9]
Melting Point (MP): To check for sharpness, indicating purity.
Safety Precautions
All operations should be performed in a well-ventilated chemical fume hood.[8]
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[10]
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.[7]
Trifluoroacetic Acid (TFA): Corrosive and causes severe skin burns and eye damage. Handle with extreme care.[11]
Azetidine Derivatives: Can be harmful if swallowed or inhaled. Avoid contact with skin and eyes.[7][10]
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]
// Caption
caption [label="Overall workflow for the synthesis of the target compound.", shape=plaintext, fontcolor="#5F6368"];
}
enddot
Overall synthesis workflow.
References
Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (2020, February 4). Retrieved from [Link]
MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf - Safety Data Sheet. Retrieved from [Link]
Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]
Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
Williamson ether synthesis - Wikipedia. Retrieved from [Link]
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved from [Link]
Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022, August 24). MDPI. Retrieved from [Link]
The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Retrieved from [Link]
CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents.
Photochemical Flow Synthesis of 3‐Hydroxyazetidines - Baxendale Group - Durham University. (2019). ChemPhotoChem. Retrieved from [Link]
CAS 106860-03-1 | 3-(3-Fluorophenoxy)azetidine - Alchem.Pharmtech. Retrieved from [Link]
Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025, April 10). Domainex. Retrieved from [Link]
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30). Retrieved from [Link]
Azetidine synthesis - Organic Chemistry Portal. Retrieved from [Link]
Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026, March 2). Retrieved from [Link]
CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents.
WO2012098033A1 - Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases - Google Patents.
Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines - ResearchGate. Retrieved from [Link]
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Retrieved from [Link]
HPLC-UV method development for 3-(3-Fluorophenoxy)azetidine oxalate quantification
Application Note: HPLC-UV Method Development and Validation for the Quantification of 3-(3-Fluorophenoxy)azetidine Oxalate Executive Summary This application note details the systematic development and validation of an H...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: HPLC-UV Method Development and Validation for the Quantification of 3-(3-Fluorophenoxy)azetidine Oxalate
Executive Summary
This application note details the systematic development and validation of an HPLC-UV method for the precise quantification of 3-(3-Fluorophenoxy)azetidine oxalate[1]. Designed for pharmaceutical researchers and drug development professionals, this guide transcends a simple procedural list by elucidating the physicochemical causality behind each chromatographic parameter. The resulting protocol is a self-validating system, rigorously grounded in the latest ICH Q2(R2)[2] and USP <1225>[3] guidelines.
To build a robust method, we must first deconstruct the analyte's physicochemical profile. 3-(3-Fluorophenoxy)azetidine oxalate consists of a basic active pharmaceutical ingredient (API) and an acidic counterion.
The Azetidine Ring (Secondary Amine): The four-membered nitrogen heterocycle is strongly basic. If analyzed at a neutral pH, the amine will exist in a state of partial ionization, leading to severe peak tailing due to secondary electrostatic interactions with residual silanols on silica-based stationary phases.
The 3-Fluorophenoxy Chromophore: The aromatic ether heavily influences the molecule's hydrophobicity and provides a strong UV chromophore. The fluorine substitution shifts the electron density, making ~265 nm the optimal wavelength for specific detection, avoiding low-UV solvent background noise.
The Oxalate Counterion: Oxalic acid is highly polar. In reversed-phase liquid chromatography (RPLC), it elutes near the void volume (
t0
).
Causality in Method Design:
To achieve a fitness-for-purpose analytical target profile (ATP), we employ a highly end-capped C18 column to minimize silanol activity. The mobile phase is acidified to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA). The low pH fully protonates the azetidine nitrogen, ensuring a single ionization state. Concurrently, the trifluoroacetate anion acts as a weak ion-pairing agent, shielding the protonated amine from the silica surface and yielding a sharp, symmetrical peak.
Fig 1. Chromatographic separation mechanism of 3-(3-Fluorophenoxy)azetidine oxalate.
Step-by-Step Experimental Protocol
3.1. Reagents and Materials
3-(3-Fluorophenoxy)azetidine oxalate reference standard (Purity
≥
99.0%)[1].
Acetonitrile (HPLC Grade).
Trifluoroacetic acid (TFA, LC-MS Grade).
Ultrapure Water (18.2 M
Ω⋅
cm).
3.2. Chromatographic Conditions
The following parameters establish a self-validating baseline where the API is sufficiently retained away from the oxalate void peak.
Parameter
Specification
Rationale
Column
C18, 150 mm x 4.6 mm, 3.5 µm (End-capped)
Maximizes theoretical plates while preventing basic tailing.
Mobile Phase A
0.1% TFA in Water
Controls pH (~2.0) and provides ion-pairing.
Mobile Phase B
0.1% TFA in Acetonitrile
Elutes the hydrophobic fluorophenoxy moiety.
Elution Mode
Isocratic: 75% A / 25% B
Ensures reproducible retention (
k′≈3.5
).
Flow Rate
1.0 mL/min
Optimal linear velocity for a 4.6 mm ID column.
Column Temperature
30 °C
Reduces mobile phase viscosity and stabilizes retention.
Detection Wavelength
265 nm
High specificity for the aromatic ether; ignores oxalate.
Injection Volume
10 µL
Prevents column overloading while maintaining sensitivity.
3.3. Standard and Sample Preparation
Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 3-(3-Fluorophenoxy)azetidine oxalate standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume.
Working Standard Solution (0.1 mg/mL): Transfer 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.
Sample Preparation: Weigh an equivalent amount of the sample to achieve a target concentration of 0.1 mg/mL API. Extract using the diluent, sonicate for 10 minutes, and filter through a 0.45 µm PTFE syringe filter prior to injection.
Method Validation Framework
In alignment with the ICH Q2(R2)[2] and the modernized USP <1225>[3] guidelines, validation is not merely a checklist, but a demonstration of "fitness for purpose" across the analytical lifecycle.
Fig 2. Method validation lifecycle grounded in ICH Q2(R2) and USP <1225> principles.
4.1. Specificity & Selectivity
According to ICH Q2(R2)[2], specificity is the ability to unequivocally assess the analyte in the presence of expected components. Inject the diluent blank, oxalate placebo, and the working standard. The method must demonstrate a resolution (
Rs
)
≥
2.0 between the void volume disturbances (oxalate) and the 3-(3-Fluorophenoxy)azetidine peak. Forced degradation studies (acid, base, oxidation, photolysis) must be performed to ensure no degradants co-elute with the main peak.
4.2. Linearity and Range
The reportable range is derived from the specification and depends on the intended use[2]. Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (0.05 to 0.15 mg/mL). Plot the peak area against concentration. The correlation coefficient (
R2
) must be
≥
0.999, and the y-intercept bias should be
≤
2.0% of the 100% level response.
4.3. Accuracy (Recovery)
Accuracy represents the closeness of agreement between the accepted true value and the analytical result[3]. Spike known quantities of the API into a placebo matrix at 80%, 100%, and 120% of the nominal concentration. Prepare in triplicate for each level (9 determinations total). Calculate the percentage recovery.
4.4. Precision (Repeatability & Intermediate Precision)
Precision measures the degree of scatter between a series of measurements.
System Precision: Inject the 100% working standard six times consecutively. The Relative Standard Deviation (%RSD) of the peak areas must be
≤
2.0%.
Method Precision: Prepare six independent sample preparations at the 100% concentration level. The %RSD of the calculated assay values must be
≤
2.0%.
Validation Acceptance Criteria Summary
Validation Parameter
ICH Q2(R2) / USP <1225> Acceptance Criteria
Specificity
No interference at the retention time of the API. Resolution (
Rs
) > 2.0.
Application Notes & Protocols for the Bioanalytical Sample Preparation of 3-(3-Fluorophenoxy)azetidine oxalate
Abstract This comprehensive technical guide provides detailed application notes and protocols for the extraction of 3-(3-Fluorophenoxy)azetidine from various biological matrices. As a molecule featuring a privileged azet...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the extraction of 3-(3-Fluorophenoxy)azetidine from various biological matrices. As a molecule featuring a privileged azetidine scaffold, its accurate quantification is paramount in drug development and pharmacokinetic studies.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the causality behind methodological choices. We will explore three primary sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), providing step-by-step protocols, comparative data, and expert insights to ensure robust and reliable bioanalytical results. All methodologies are presented within the framework of regulatory expectations for bioanalytical method validation.[3][4][5][6]
Introduction: The Critical Role of Sample Preparation
The journey of a drug candidate from discovery to clinical application is underpinned by rigorous bioanalysis. 3-(3-Fluorophenoxy)azetidine, as an exemplar of modern medicinal chemistry, requires precise and accurate quantification in complex biological environments like plasma, urine, and tissue homogenates.[1][7] Biological matrices, however, are inherently complex, containing a high abundance of endogenous substances such as proteins, phospholipids, and salts that can interfere with analysis.[8][9]
Effective sample preparation is, therefore, not merely a preliminary step but the foundation of a successful bioanalytical method. Its primary objectives are to remove these interfering components and to concentrate the analyte, thereby enhancing the sensitivity, specificity, and robustness of subsequent analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11] An inadequate sample cleanup strategy can lead to significant matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, leading to inaccurate quantification and poor reproducibility.[8][9]
This guide will dissect the most common and effective sample preparation techniques, providing not just the "how" but the critical "why" behind each step, empowering scientists to develop and troubleshoot their own robust methods.
Physicochemical Properties of 3-(3-Fluorophenoxy)azetidine
Understanding the analyte's properties is key to designing an effective extraction strategy.[12] The parent compound, 3-(3-Fluorophenoxy)azetidine, possesses key structural features that dictate its behavior:
A Basic Azetidine Nitrogen: The azetidine ring contains a secondary amine with an estimated pKa around 9-10. This site is readily protonated at neutral or acidic pH, making the molecule water-soluble. To extract it into an organic solvent, the pH of the aqueous matrix must be raised to deprotonate this nitrogen.
A Lipophilic Fluorophenoxy Group: This aromatic portion of the molecule imparts significant non-polar character, suggesting good solubility in organic solvents when the molecule is in its neutral state.
Oxalate Salt Form: The compound is supplied as an oxalate salt, indicating its basic nature. For sample preparation, the salt will be dissolved in an aqueous environment, dissociating into the protonated analyte and the oxalate counter-ion. Boiling samples is a method that has been used to reduce oxalate content in other contexts, though it is not typically applied in this type of bioanalysis.[13]
These properties suggest that both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) using a mixed-mode mechanism will be highly effective.
Method 1: Protein Precipitation (PPT)
Protein Precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.[14] It is often employed in high-throughput environments due to its simplicity and speed.
Principle of Action
The addition of a water-miscible organic solvent, such as acetonitrile, or a strong acid disrupts the hydration shell around proteins.[15] This alters the dielectric constant of the solution, reduces the solvating capacity of water, and leads to protein denaturation and precipitation. The precipitated proteins are then pelleted by centrifugation, and the supernatant containing the analyte is collected for analysis.[14][15]
Experimental Protocol: PPT with Acetonitrile
This protocol is designed for the extraction of 3-(3-Fluorophenoxy)azetidine from human plasma.
Materials:
Human plasma (with anticoagulant, e.g., EDTA)
Acetonitrile (ACN), HPLC grade, chilled at -20°C
Microcentrifuge tubes (1.5 mL)
Refrigerated microcentrifuge
Vortex mixer
Calibrated pipettes
Procedure:
Sample Aliquoting: Pipette 100 µL of thawed plasma into a 1.5 mL microcentrifuge tube.
Precipitant Addition: Add 300 µL of ice-cold acetonitrile to the plasma sample. A 3:1 solvent-to-sample ratio is generally effective for protein removal.[16]
Expert Insight: Acetonitrile is often preferred over methanol as it tends to precipitate proteins more completely, resulting in a cleaner supernatant.[14] Adding the solvent cold enhances the precipitation efficiency.
Mixing: Vortex the mixture vigorously for 60 seconds to ensure the complete denaturation and precipitation of proteins. The solution should appear uniformly cloudy.
Incubation (Optional): For maximal precipitation, incubate the samples at -20°C for 20 minutes.
Centrifugation: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to form a tight protein pellet.
Supernatant Transfer: Carefully aspirate the clear supernatant (~350 µL) and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis. Avoid disturbing the protein pellet.
Workflow and Data Summary
Caption: High-throughput Protein Precipitation (PPT) workflow.
Table 1: Advantages and Limitations of Protein Precipitation
Feature
Description
Advantages
High Throughput: Simple, fast, and easily automated.[17] Cost-Effective: Requires minimal solvent and inexpensive labware.[14] Generic: Applicable to a wide range of analytes.
Limitations
Incomplete Cleanup: Significant matrix components, especially phospholipids, remain in the supernatant, risking ion suppression.[8][9] Sample Dilution: The analyte is diluted, which may be problematic for assays requiring high sensitivity. Analyte Loss: The analyte can co-precipitate if it is highly protein-bound.
Method 2: Liquid-Liquid Extraction (LLE)
LLE is a classic sample cleanup technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[18]
Principle of Action
The core principle is analyte partitioning. By adjusting the pH of the biological sample, the analyte of interest can be converted to its non-ionized, more lipophilic form. This neutral form will preferentially partition into an immiscible organic solvent, leaving polar, water-soluble interferences (like salts and proteins) behind in the aqueous phase.[8][19]
Causality for pH Adjustment: For 3-(3-Fluorophenoxy)azetidine, a basic compound, the sample pH must be raised to >10 (at least 2 pH units above its pKa). This deprotonates the azetidine nitrogen, neutralizing the charge and maximizing its affinity for the organic phase.
Experimental Protocol: LLE with MTBE
This protocol provides a robust method for extracting the analyte from human urine.
Materials:
Human urine
Ammonium hydroxide (NH₄OH) solution, 5M
Methyl tert-butyl ether (MTBE), HPLC grade
Glass centrifuge tubes (10 mL) with screw caps
Centrifuge
Vortex mixer or tube rocker
Nitrogen evaporator
Procedure:
Sample Aliquoting: Pipette 500 µL of urine into a 10 mL glass centrifuge tube.
pH Adjustment: Add 50 µL of 5M NH₄OH to the urine sample to adjust the pH to >10. Vortex briefly to mix.
Solvent Addition: Add 3 mL of MTBE to the tube.
Expert Insight: MTBE is an excellent choice due to its low miscibility with water, good extraction efficiency for moderately polar compounds, and a high vapor pressure that facilitates easy evaporation.[20]
Extraction: Cap the tube securely and vortex for 2 minutes, or rock gently on a tube rocker for 15 minutes.
Trustworthiness: Gentle rocking is preferred over vigorous vortexing to minimize the formation of emulsions, which can complicate phase separation.
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clean separation between the upper organic layer and the lower aqueous layer.
Organic Phase Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase. This step concentrates the analyte 5-fold and ensures compatibility with the chromatographic system.
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS.
Workflow and Data Summary
Caption: Liquid-Liquid Extraction (LLE) workflow with concentration step.
Table 2: Advantages and Limitations of Liquid-Liquid Extraction
Feature
Description
Advantages
Cleaner Extracts: Provides significantly cleaner extracts than PPT by removing non-lipid endogenous material.[18] Analyte Concentration: The evaporation and reconstitution steps allow for sample concentration, improving sensitivity. Versatile: Solvent and pH can be optimized for a wide range of analytes.
Limitations
Labor-Intensive: More time-consuming and difficult to automate than PPT. Solvent Consumption: Uses larger volumes of organic solvents. Emulsion Formation: Emulsions can form, making phase separation difficult and reducing recovery.
Method 3: Solid-Phase Extraction (SPE)
SPE is the most powerful and selective sample preparation technique.[21][22] It uses a solid sorbent packed in a cartridge or well plate to selectively bind the analyte, which is then washed to remove interferences and selectively eluted.[11][23]
Principle of Action
SPE operates like a miniaturized form of liquid chromatography.[11][21] For 3-(3-Fluorophenoxy)azetidine, a Mixed-Mode Cation Exchange (MCX) sorbent is the ideal choice. This sorbent offers two retention mechanisms:
Reversed-Phase: The hydrophobic polymer backbone interacts with the fluorophenoxy group.
Strong Cation Exchange: Sulfonic acid groups on the sorbent interact with the positively charged (protonated) azetidine nitrogen.
Causality for Sorbent Choice: This dual-mode retention provides unparalleled selectivity.[24] The sample is loaded at an acidic pH to ensure the azetidine is protonated and binds via ion exchange. A wash with an organic solvent can remove hydrophobic interferences, while an acidic aqueous wash removes polar interferences. The final elution is achieved using a basic organic solvent, which neutralizes the azetidine, disrupting the ionic interaction and releasing the analyte.
Experimental Protocol: Mixed-Mode SPE
This protocol is suitable for extracting the analyte from plasma or tissue homogenates.
Ammonium hydroxide, 5% (v/v) in Methanol (Elution Solvent)
Procedure:
Sample Pre-treatment: Dilute 200 µL of plasma with 600 µL of 2% phosphoric acid. This acidifies the sample to ensure the analyte is protonated and disrupts protein binding.
Sorbent Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol followed by 1 mL of 2% phosphoric acid. Do not let the sorbent go dry.
Expert Insight: Conditioning solvates the sorbent functional groups, preparing them for interaction with the analyte. The equilibration step with acidified water mimics the sample loading conditions, ensuring reproducible retention.[19][23]
Sample Loading: Load the entire pre-treated sample (800 µL) onto the conditioned cartridge. Apply gentle vacuum to draw the sample through at a slow, steady rate (~1 mL/min).
Washing:
Wash 1: Pass 1 mL of 2% phosphoric acid through the cartridge to remove polar interferences.
Wash 2: Pass 1 mL of Methanol through the cartridge to remove less polar interferences, such as phospholipids.
Elution: Place clean collection tubes inside the manifold. Elute the analyte by passing 1 mL of 5% ammonium hydroxide in Methanol through the cartridge.
Expert Insight: The basic elution solvent neutralizes the analyte, breaking the ionic bond with the sorbent and allowing it to be eluted.
Post-Elution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for a 2-fold concentration and analysis.
Table 3: Advantages and Limitations of Solid-Phase Extraction
Feature
Description
Advantages
Highest Selectivity: Provides the cleanest extracts, significantly reducing matrix effects.[24][25] High Concentration Factor: Capable of concentrating analytes from large sample volumes. Automation-Friendly: Easily automated for high-throughput applications.[26]
Limitations
Higher Cost: Cartridges and solvents are more expensive than for PPT or LLE. Method Development: Requires more extensive method development and optimization. Complexity: The multi-step procedure is more complex to perform manually.
Summary and Method Comparison
The choice of sample preparation technique is a critical decision that balances the need for sample cleanliness with throughput and cost.[12]
Table 4: Comparative Summary of Sample Preparation Techniques
Parameter
Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Selectivity / Cleanup
Low
Moderate
High / Very High
Matrix Effect Risk
High
Moderate
Low
Analyte Concentration
No (Dilution)
Yes
Yes (High Potential)
Throughput
Very High
Low to Moderate
High (with automation)
Cost per Sample
Low
Low to Moderate
High
Complexity / Time
Low
Moderate
High
Best Suited For
Early discovery, high conc.
Regulated bioanalysis
Low conc., complex matrices
Conclusion and Recommendations
For the robust bioanalysis of 3-(3-Fluorophenoxy)azetidine oxalate, the selection of a sample preparation method should align with the specific requirements of the study.
For high-throughput screening in early discovery, where speed is prioritized and analyte concentrations are relatively high, Protein Precipitation is a viable option.
For routine regulated bioanalysis in preclinical and clinical studies, where a balance of cleanliness, cost, and throughput is needed, Liquid-Liquid Extraction offers a significant improvement over PPT.
For assays requiring the highest sensitivity and selectivity, such as analyzing low-dose formulations or quantifying from complex tissue matrices, Mixed-Mode Solid-Phase Extraction is the superior choice and the recommended approach for developing a definitive, regulatory-compliant method.[24]
Regardless of the chosen technique, the entire bioanalytical method must be thoroughly validated according to regulatory guidelines, such as those issued by the U.S. Food and Drug Administration (FDA), to ensure data integrity.[3][4][6]
References
Essential FDA Guidelines for Bioanalytical Method Valid
Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Technologies, Inc..
Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis. Benchchem.
FDA issues final guidance on bioanalytical method valid
Protein Precipitation Pl
Challenges and future directions in LC-MS-based multiclass method development for the quantific
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Nanomedicine Journal.
Technical Tip: Protein Precipit
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing).
Bioanalytical Method Validation Guidance for Industry. (2020). FDA.
An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. (2025). International Journal of Pharmaceutical Sciences.
Precipit
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
Application Note: Strategic Incorporation of 3-(3-Fluorophenoxy)azetidine into Kinase Inhibitor Scaffolds
Executive Summary The transition from flat, sp²-hybridized aromatic molecules to sp³-enriched scaffolds is a defining paradigm in modern kinase inhibitor design. Among the emerging privileged building blocks, 3-(3-fluoro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from flat, sp²-hybridized aromatic molecules to sp³-enriched scaffolds is a defining paradigm in modern kinase inhibitor design. Among the emerging privileged building blocks, 3-(3-fluorophenoxy)azetidine has demonstrated exceptional utility. By strategically incorporating this moiety into heteroaryl cores (e.g., pyrimidines, quinazolines, or purines), medicinal chemists can effectively probe hydrophobic kinase pockets—such as the selectivity pocket or the DFG-out allosteric site—while simultaneously optimizing physicochemical and pharmacokinetic properties. This application note provides a comprehensive guide to the mechanistic rationale, synthetic incorporation, and biochemical validation of 3-(3-fluorophenoxy)azetidine in kinase drug discovery.
Mechanistic Rationale: The E-E-A-T Perspective
The selection of 3-(3-fluorophenoxy)azetidine over traditional anilines or piperidines is driven by a triad of structural and metabolic advantages [1, 2]:
Vectoring and Conformational Rigidity : The highly strained, four-membered azetidine ring restricts the conformational flexibility of the attached phenoxy group. This rigidity projects the hydrophobic fluorophenyl ring into the target kinase pocket with a highly predictable vector, minimizing the entropic penalty upon binding compared to highly flexible acyclic ether linkers.
Physicochemical Optimization (Fsp³) : Replacing planar aromatic rings or larger, highly lipophilic piperidines with an azetidine core increases the fraction of sp³ carbons (Fsp³). This structural shift lowers the partition coefficient (logP) and disrupts crystal lattice packing, which causally leads to improved aqueous solubility and reduced off-target promiscuity.
The 3-Fluoro Advantage : The meta-fluorine substitution on the phenoxy ring serves a critical dual purpose. First, fluorine’s high electronegativity inductively modulates the pKa of the ether oxygen, reducing basicity and mitigating potential hERG channel liabilities. Second, the 3-fluoro group sterically and electronically blocks a primary site of CYP450-mediated aromatic oxidation. This causally enhances the metabolic half-life and lowers the intrinsic clearance (
Clint
) of the inhibitor [3].
Synthetic Workflow & Methodologies
The following workflow outlines the logical progression from scaffold functionalization to in vitro profiling.
Synthetic and evaluation workflow for 3-(3-fluorophenoxy)azetidine-based kinase inhibitors.
Causality & Design Choice:SNAr
is preferred over transition-metal-catalyzed cross-coupling when the core heterocycle (e.g., 2-chloro-pyrimidine or 4-chloro-quinazoline) is sufficiently electron-deficient. This avoids palladium catalysts, simplifying downstream purification and eliminating heavy metal contamination in biological assays.
Step-by-Step Methodology:
Preparation : In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride core (1.0 eq, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2 M. Note: DMF is selected to solubilize both the polar core and the azetidine salt while stabilizing the polar
SNAr
transition state.
Base Addition : Add N,N-diisopropylethylamine (DIPEA, 3.0 eq, 3.0 mmol) dropwise. Causality: DIPEA is a sterically hindered, non-nucleophilic base required to liberate the free amine from the azetidine hydrochloride salt and act as an acid scavenger for the generated HCl, preventing degradation of the core.
Amine Addition : Add 3-(3-fluorophenoxy)azetidine hydrochloride (1.2 eq, 1.2 mmol) in one portion [4].
Reaction : Seal the vial under a nitrogen atmosphere and heat to 80 °C for 4–6 hours. Monitor the consumption of the starting material via LC-MS.
Self-Validating Workup : Cool the reaction to room temperature and quench with 10 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL). Causality: The LiCl wash is a critical self-validating step to completely partition residual DMF into the aqueous phase; residual DMF will artificially inflate solubility metrics and interfere with in vitro assays.
Purification : Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (
SiO2
, Hexanes/EtOAc gradient) to yield the pure inhibitor candidate.
Biochemical Evaluation & Profiling
To validate the efficacy of the synthesized inhibitor, a universal kinase assay is employed to measure the disruption of downstream signaling.
Mechanism of action of 3-(3-fluorophenoxy)azetidine derivatives in blocking kinase signaling.
Protocol 2: ADP-Glo™ Kinase Assay
Causality & Design Choice: The ADP-Glo assay is utilized because it is a homogeneous, high-throughput method that directly measures ADP formation. It avoids the regulatory and safety burdens of radioactive
33P
-ATP and does not require specialized fluorescent substrates, making it universally applicable to any kinase.
Step-by-Step Methodology:
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the 3-(3-fluorophenoxy)azetidine candidate in 100% DMSO. Transfer 100 nL to a 384-well white assay plate using an acoustic liquid handler. Causality: Maintaining a final DMSO concentration below 1% prevents solvent-induced denaturation of the kinase.
Kinase/Substrate Incubation : Add 5 µL of the target kinase and specific peptide substrate mixture diluted in assay buffer (40 mM Tris pH 7.5, 20 mM
MgCl2
, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the binding pocket.
Reaction Initiation : Initiate the phosphorylation reaction by adding 5 µL of ATP at its predetermined
Km
value. Incubate for 60 minutes. Causality: Running the assay precisely at the ATP
Km
ensures that the derived
IC50
values accurately reflect competitive inhibition and can be standardized across different kinase panels.
ATP Depletion : Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Causality: This reagent halts the kinase reaction and actively depletes any unreacted ATP, ensuring that the final luminescent signal is exclusively generated from the ADP produced, thereby minimizing background noise.
Signal Detection : Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes and read luminescence on a microplate reader.
Quantitative Data Presentation
The table below summarizes representative profiling data demonstrating the multiparametric optimization achieved by transitioning from traditional moieties to the 3-(3-fluorophenoxy)azetidine substituent.
Scaffold Modification
Target Kinase
IC50
(nM)
Fsp3
LogD (pH 7.4)
HLM
Clint
(µL/min/mg)
Core-NH-Phenyl (Standard)
45.2
0.25
4.1
85.4
Core-Piperidine-O-Phenyl
18.5
0.45
3.8
62.1
Core-Azetidine-O-Phenyl
12.1
0.50
3.2
48.7
Core-Azetidine-O-(3-F-Phenyl)
4.3
0.50
2.9
15.2
Data Interpretation: The incorporation of the azetidine ring significantly improves
Fsp3
and lowers LogD compared to the planar aniline and the bulky piperidine. The addition of the 3-fluoro substituent yields a >10-fold improvement in target affinity (
IC50
) by engaging the hydrophobic pocket more effectively, while drastically reducing human liver microsome (HLM) intrinsic clearance (
Clint
) by blocking aromatic oxidation.
References
Title: Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases
Source: PMC (National Center for Biotechnology Information)
URL: [Link]
Title: New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review
Source: Taylor & Francis Online
URL: [Link]
Title: Amino-heterocyclic compounds used as pde9 inhibitors (KR101417237B1)
Method
Application Note: Highly Sensitive LC-MS/MS Quantification of 3-(3-Fluorophenoxy)azetidine Oxalate in Biological Matrices
Target Audience: Researchers, bioanalytical scientists, and drug metabolism/pharmacokinetics (DMPK) professionals. Application Context: Preclinical pharmacokinetic (PK) profiling and toxicokinetic (TK) evaluation.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, bioanalytical scientists, and drug metabolism/pharmacokinetics (DMPK) professionals.
Application Context: Preclinical pharmacokinetic (PK) profiling and toxicokinetic (TK) evaluation.
Introduction & Chemical Mechanistics
3-(3-Fluorophenoxy)azetidine is a critical structural motif and intermediate frequently utilized in the synthesis of novel central nervous system (CNS) therapeutics, including phosphodiesterase 9 (PDE9) inhibitors[1]. In its solid form, it is often synthesized and stored as an oxalate salt to enhance chemical stability and handling. However, upon dissolution in aqueous or physiological matrices (e.g., plasma, serum), the salt dissociates, and bioanalytical quantification relies entirely on the detection of the free base (Exact Mass: 167.07 Da).
To support preclinical drug development, a robust, highly sensitive, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.
Rationale for Experimental Choices
Ionization Strategy: The azetidine ring contains a highly basic secondary amine. By utilizing 0.1% Formic Acid (FA) in the mobile phase, we ensure abundant protonation
[M+H]+
in the positive Electrospray Ionization (ESI+) mode, maximizing assay sensitivity[2].
Matrix Effect Mitigation: Standard protein precipitation (PPT) leaves endogenous phospholipids in the sample. These amphiphilic molecules co-elute with analytes of interest and compete for charge at the ESI droplet surface, causing severe ion suppression. To ensure analytical trustworthiness, this protocol integrates a pass-through phospholipid removal (PLR) step.
Self-Validation: The protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) to normalize any variations in extraction recovery or residual matrix effects, strictly adhering to FDA validation guidelines[3].
To ensure high-throughput efficiency and eliminate matrix-induced ion suppression, the sample preparation utilizes a hybrid PPT/PLR approach. The addition of 1% FA in the organic extraction solvent serves a dual purpose: it aggressively disrupts protein-drug binding and ensures the azetidine amine remains fully protonated and soluble in the organic phase.
Fig 1. Automated protein precipitation and phospholipid removal workflow using Ostro 96-well plates.
Step-by-Step Execution:
Aliquot: Transfer 50 µL of calibration standards, Quality Control (QC) samples, or unknown plasma samples into a 96-well collection plate.
IS Addition: Add 10 µL of the working IS solution (e.g., 50 ng/mL) to all wells except matrix blanks.
Protein Precipitation: Add 150 µL of ACN containing 1% FA. Vortex mix vigorously for 2 minutes to ensure complete protein aggregation.
Phospholipid Removal: Transfer the entire mixture to the Ostro 96-well plate positioned on a vacuum manifold.
Elution: Apply a gentle vacuum (-5 to -10 psi) for 5 minutes. The proprietary sorbent retains >95% of lysophosphatidylcholines and phosphatidylcholines.
Drying & Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A:B (95:5, v/v).
LC-MS/MS Analytical Conditions
Liquid Chromatography Parameters
Chromatographic separation is achieved using a sub-2-micron reversed-phase column to provide sharp peak shapes and minimize run times.
Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Mechanistic Insight into Fragmentation:
Upon Collision-Induced Dissociation (CID), the ether linkage of 3-(3-Fluorophenoxy)azetidine is highly susceptible to cleavage. The charge is preferentially retained on the basic nitrogen of the azetidine ring, yielding an abundant azetidinium cation (
m/z
56.1), which serves as the primary quantifier. A secondary cleavage resulting in the loss of the azetidine moiety yields the 3-fluorophenol radical cation (
m/z
113.0), utilized as the qualifier ion.
Fig 2. ESI+ ionization and CID fragmentation pathway for 3-(3-Fluorophenoxy)azetidine.
Table 2: Optimized MRM Transitions
Analyte
Precursor Ion (
m/z
)
Product Ion (
m/z
)
Cone Voltage (V)
Collision Energy (eV)
Purpose
3-(3-Fluorophenoxy)azetidine
168.1
56.1
25
18
Quantifier
3-(3-Fluorophenoxy)azetidine
168.1
113.0
25
22
Qualifier
SIL-Internal Standard
171.1
59.1
25
18
Normalization
(Note: Source Temperature = 150°C; Desolvation Temperature = 500°C; Desolvation Gas Flow = 800 L/hr).
Bioanalytical Method Validation (FDA Compliance)
To guarantee the trustworthiness of the generated PK data, the assay must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [3]. The integration of the PLR plate ensures that matrix effects—a primary reason for assay failure in LC-MS/MS—are kept well below the regulatory threshold of 15% variation.
Table 3: Validation Parameters and Acceptance Criteria
Validation Parameter
FDA 2018 Acceptance Criteria
Expected Assay Performance
Linearity & Range
R2≥0.99
(e.g., 0.5 – 500 ng/mL)
Pass (
R2>0.995
)
Lower Limit of Quantitation (LLOQ)
Signal-to-Noise
≥
5:1; Precision
≤
20%
0.5 ng/mL (CV < 15%)
Intra/Inter-Assay Precision
CV
≤
15% for all QCs (
≤
20% at LLOQ)
< 8% across all QC levels
Intra/Inter-Assay Accuracy
±
15% of nominal (
±
20% at LLOQ)
94% – 106%
Matrix Effect (IS-Normalized)
Matrix Factor CV
≤
15% across 6 lots
< 5% (Due to Ostro PLR)
Extraction Recovery
Consistent, precise, and reproducible
> 85%
Conclusion
This protocol provides a highly robust, self-validating framework for the quantification of 3-(3-Fluorophenoxy)azetidine in complex biological matrices. By combining the mechanistic advantages of acidic mobile phases for optimal ESI+ protonation[2] with advanced phospholipid removal technologies, the method successfully mitigates ion suppression. The resulting methodology strictly adheres to FDA bioanalytical standards[3], ensuring that the pharmacokinetic data generated is both scientifically accurate and regulatory-compliant.
scaling up the synthesis of 3-(3-Fluorophenoxy)azetidine oxalate for preclinical studies
An Application Guide for the Process Development and Scale-Up Synthesis of 3-(3-Fluorophenoxy)azetidine Oxalate for Preclinical Studies Abstract This application note provides a comprehensive guide for the multi-gram sca...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the Process Development and Scale-Up Synthesis of 3-(3-Fluorophenoxy)azetidine Oxalate for Preclinical Studies
Abstract
This application note provides a comprehensive guide for the multi-gram scale-up synthesis of 3-(3-Fluorophenoxy)azetidine Oxalate, a key building block for preclinical drug candidates. The document details a robust, two-step synthetic route starting from commercially available N-Boc-3-hydroxyazetidine and 3-fluorophenol. We address critical aspects of process chemistry, including reaction optimization, reagent selection for scalability, in-process controls (IPCs), and purification strategies designed to bypass laborious chromatography. Furthermore, this guide includes detailed protocols for the final deprotection and crystallization of the oxalate salt, ensuring high purity and batch-to-batch consistency. Analytical methods for structural confirmation and purity assessment are outlined, alongside a thorough analysis of safety and hazard management for all relevant materials. This document is intended for researchers, scientists, and drug development professionals tasked with advancing small molecule candidates from discovery to preclinical evaluation.[][2][3][4]
Introduction: Strategic Importance and Scale-Up Challenges
The Azetidine Scaffold in Modern Drug Discovery
The azetidine motif is a privileged structure in medicinal chemistry, recognized for its ability to improve the physicochemical properties of drug candidates.[5] As a four-membered saturated aza-heterocycle, it serves as a rigid, three-dimensional bioisostere for more flexible or lipophilic groups, often leading to enhanced metabolic stability, aqueous solubility, and target-binding affinity.[6][7] The specific compound, 3-(3-Fluorophenoxy)azetidine, is a valuable intermediate, combining the benefits of the azetidine core with the metabolic blocking potential of the fluorophenoxy group, making it a frequent component in candidates targeting CNS disorders and other metabolic diseases.[8]
Bridging the Gap: From Bench Synthesis to Preclinical Supply
The transition from a small-scale discovery synthesis to producing hundreds of grams or kilograms required for preclinical toxicology and safety studies is a significant challenge.[][9] A process that is feasible on a 100 mg scale may be impractical, unsafe, or non-economical at a 100 g scale. Key considerations that must be addressed include:
Scalable Reagents and Conditions: Avoiding hazardous, expensive, or difficult-to-handle reagents (e.g., some organometallic reagents, highly energetic compounds).
Purification Strategy: Moving away from column chromatography towards scalable methods like crystallization and extraction.
Process Safety and Control: Managing reaction exotherms, controlling impurity profiles, and ensuring worker safety.[10][11]
Reproducibility: Developing a process that consistently delivers material of the required purity and quality.[]
This guide provides a validated process designed with these scale-up principles in mind.
Retrosynthetic Analysis and Optimized Route Selection
Evaluation of Synthetic Pathways
Several synthetic strategies exist for the formation of the aryl ether linkage to the 3-position of azetidine.[12] A common laboratory-scale method is the Mitsunobu reaction, which offers mild conditions. However, its scale-up is often hampered by the use of triphenylphosphine and azodicarboxylates, which generate stoichiometric amounts of difficult-to-remove byproducts (triphenylphosphine oxide and hydrazine derivatives).
An alternative, more scalable approach is the Williamson ether synthesis. This classical method involves the deprotonation of a phenol followed by nucleophilic substitution with an electrophilic azetidine derivative. For the synthesis of 3-(3-Fluorophenoxy)azetidine, this translates to two primary forward routes:
Route A: Reaction of 3-fluorophenol with an N-protected 3-halo- or 3-tosyloxy-azetidine.
Route B: Reaction of an N-protected 3-hydroxyazetidine with 3-fluorophenol under basic conditions, often requiring activation of the hydroxyl group.
Selected Route: A Robust Two-Step Process
We have selected a modified Williamson ether synthesis approach for its robustness, cost-effectiveness, and scalability. The retrosynthetic analysis is shown below. The process begins with the reaction between commercially available N-Boc-3-hydroxyazetidine and 3-fluorophenol. The final steps involve the removal of the Boc-protecting group and formation of the stable, crystalline oxalate salt.
Caption: Retrosynthetic analysis of the target compound.
Detailed Process Chemistry and Scale-Up Protocol
This protocol is designed for a 50-gram scale synthesis of the final product.
Reagents and Materials
Reagent/Material
Molecular Weight ( g/mol )
Quantity
Molar Equivalents
Supplier (Example)
N-Boc-3-hydroxyazetidine
173.21
43.3 g
1.0
Commercially Available
3-Fluorophenol
112.10
30.8 g
1.1
Commercially Available
Sodium tert-butoxide
96.10
28.8 g
1.2
Commercially Available
N,N-Dimethylformamide (DMF)
73.09
430 mL
-
Anhydrous Grade
Toluene
92.14
500 mL
-
ACS Grade
Hydrochloric Acid (HCl), 4M in Dioxane
-
375 mL
6.0
Commercially Available
Diethyl Ether
74.12
1 L
-
ACS Grade
Oxalic Acid
90.03
22.5 g
1.0
Commercially Available
Isopropanol (IPA)
60.10
750 mL
-
ACS Grade
Step 1: Synthesis of N-Boc-3-(3-fluorophenoxy)azetidine
3.2.1 Reaction Principle: This step is a Williamson ether synthesis. Sodium tert-butoxide, a strong, non-nucleophilic base, deprotonates the 3-fluorophenol to form the corresponding phenoxide. This potent nucleophile then displaces the hydroxyl group of N-Boc-3-hydroxyazetidine (which is activated in situ or proceeds via a different mechanism under these conditions) to form the desired aryl ether. DMF is chosen as the solvent due to its high polarity, which facilitates SN2 reactions, and its ability to dissolve all reactants.
3.2.2 Detailed Protocol:
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N-Boc-3-hydroxyazetidine (43.3 g, 0.25 mol) and anhydrous DMF (430 mL).
Stir the mixture at room temperature until all solids dissolve.
Add 3-fluorophenol (30.8 g, 0.275 mol, 1.1 eq.) to the solution.
Cool the reaction mixture to 0-5 °C using an ice-water bath.
In a separate flask, prepare a slurry of sodium tert-butoxide (28.8 g, 0.30 mol, 1.2 eq.) in anhydrous DMF (100 mL).
Slowly add the sodium tert-butoxide slurry to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
3.2.3 In-Process Controls (IPCs):
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of N-Boc-3-hydroxyazetidine is >98%.
TLC System: Hexanes/Ethyl Acetate (7:3), visualize with KMnO₄ stain.
Once the reaction is complete, cool the mixture to 10 °C.
Slowly quench the reaction by adding 500 mL of cold water, maintaining the temperature below 25 °C.
Transfer the mixture to a 2 L separatory funnel and extract with toluene (2 x 250 mL).
Combine the organic layers and wash with 1 M NaOH solution (2 x 200 mL) to remove excess 3-fluorophenol, followed by a brine wash (1 x 200 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-(3-fluorophenoxy)azetidine as a viscous oil. The product is typically of sufficient purity (>95% by HPLC) to proceed to the next step without chromatographic purification.
Step 2: Boc Deprotection and Oxalate Salt Formation
3.3.1 Principle: The tert-butoxycarbonyl (Boc) protecting group is efficiently removed under strong acidic conditions. A solution of 4M HCl in dioxane is a common and effective reagent for this purpose. After deprotection, the resulting free amine is neutralized and then treated directly with oxalic acid. The oxalate salt is chosen for its tendency to form a stable, highly crystalline solid, which is easy to isolate and handle, providing a significant purification advantage.[13]
3.3.2 Detailed Protocol:
Dissolve the crude N-Boc-3-(3-fluorophenoxy)azetidine from the previous step in diethyl ether (250 mL) and cool to 0 °C.
Slowly add 4M HCl in dioxane (375 mL, 1.5 mol, 6.0 eq.) over 30 minutes. A precipitate will form.
Allow the mixture to warm to room temperature and stir for 3-4 hours until deprotection is complete (monitored by TLC/HPLC).
Filter the resulting solid (the HCl salt) and wash with cold diethyl ether (2 x 100 mL).
Suspend the HCl salt in a mixture of 1 L of diethyl ether and 500 mL of 2 M NaOH. Stir vigorously for 30 minutes until all solids dissolve.
Separate the layers, and extract the aqueous layer with diethyl ether (2 x 200 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine as an oil.
Dissolve the free amine in isopropanol (IPA) (500 mL).
In a separate beaker, dissolve oxalic acid (22.5 g, 0.25 mol, 1.0 eq.) in hot IPA (250 mL).
Slowly add the hot oxalic acid solution to the free amine solution with stirring. A white precipitate will form immediately.
Heat the mixture to 60 °C for 30 minutes, then allow it to cool slowly to room temperature, and finally cool to 0-5 °C for 2 hours to complete crystallization.
Isolate the solid by vacuum filtration, wash the filter cake with cold IPA (2 x 50 mL), and dry in a vacuum oven at 40-50 °C to a constant weight.
Caption: Overall synthetic workflow diagram.
Analytical Characterization and Quality Control
The final product must be rigorously tested to ensure it meets the specifications required for preclinical studies.
Test
Specification
Typical Result
Appearance
White to off-white crystalline solid
Conforms
Identity by ¹H NMR
Spectrum conforms to the structure
Conforms
Purity by HPLC
≥ 98.0% (AUC)
99.2%
Mass Spectrometry
[M+H]⁺ = 182.0874 ± 5 ppm
182.0871
Melting Point
Report Value
165-168 °C
Residual Solvents
IPA < 5000 ppm, Toluene < 890 ppm
Conforms
¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (td, J = 8.2, 6.5 Hz, 1H), 6.90 – 6.75 (m, 3H), 5.10 (m, 1H), 4.25 (m, 2H), 4.00 (m, 2H). (Note: Broad peaks for NH₂⁺ and COOH may be observed).
Handling the reagents and intermediates in this synthesis requires strict adherence to safety protocols.
Azetidine: The parent compound and its derivatives are classified as flammable liquids and can cause severe skin burns and eye damage.[10][14][15] Always handle in a well-ventilated fume hood.[11]
Sodium tert-butoxide: A corrosive and flammable solid that reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).
4M HCl in Dioxane: Highly corrosive and flammable. Dioxane is a suspected carcinogen. Avoid inhalation and skin contact.
Oxalic Acid: Toxic if swallowed and causes severe eye and skin irritation.
Recommended Safety Workflow
Caption: Mandatory safety workflow for synthesis.
All waste should be disposed of following institutional and local environmental regulations. An emergency eyewash and safety shower must be readily accessible.[11]
Conclusion
This application note details a scalable and robust two-step synthesis of 3-(3-Fluorophenoxy)azetidine oxalate, suitable for producing multi-gram quantities required for preclinical development. By selecting a Williamson ether synthesis over a Mitsunobu reaction and incorporating a final crystallization step for purification, this process avoids chromatography and utilizes cost-effective, readily available materials. The provided protocols, in-process controls, and safety guidelines offer a comprehensive framework for researchers to confidently and safely produce this key intermediate with high purity and consistency.
References
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]
Gaul, M. G., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(12), 959-973. Available at: [Link]
O'Donovan, D. H., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 2. Available at: [Link]
O'Donovan, D. H., et al. (2023). Introduction to small molecule drug discovery and preclinical development. ResearchGate. Available at: [Link]
Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]
UCL Therapeutic Innovation Networks. (n.d.). Preclinical Development (Small Molecules). Retrieved from [Link]
Barron, N. J., et al. (2020). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available at: [Link]
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Synthesized azetidine derivatives. Retrieved from [Link]
Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Semantic Scholar. Available at: [Link]
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
CN105384673B. (n.d.). The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
Kim, D. I., et al. (2010). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 20(9), 2843-2846. Available at: [Link]
WO2012098033A1. (n.d.). Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases. Google Patents.
Meiries, S., et al. (2013). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 18(9), 11093-11116. Available at: [Link]
D'hooghe, M., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC. Available at: [Link]
DigitalCommons@TMC. (2026, January 2). Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation. Retrieved from [Link]
Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc. Available at: [Link]
Technical Support Center: Minimizing Side Reactions in 3-(3-Fluorophenoxy)azetidine Oxalate Coupling
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthetic utilization of 3-(3-Fluorophenoxy)azetidine oxalate. This resource is designed for researchers, chemists, and dru...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthetic utilization of 3-(3-Fluorophenoxy)azetidine oxalate. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this valuable building block into their synthetic routes. The unique structural properties of azetidines, particularly their inherent ring strain, present both opportunities for novel chemistry and challenges in controlling reaction pathways.[1]
This guide provides in-depth, field-proven insights into troubleshooting common issues, with a focus on minimizing side reactions during N-arylation and other coupling processes. Our approach is to explain the causality behind experimental choices, empowering you to optimize your reactions for higher yield and purity.
Q1: My N-arylation reaction with 3-(3-Fluorophenoxy)azetidine oxalate is showing low conversion. What are the primary factors to investigate?
A1: Low conversion in coupling reactions involving this substrate often stems from three key areas: incomplete generation of the free amine, catalyst inhibition or deactivation, and suboptimal reaction conditions.
Insufficient Basicity: The starting material is an oxalate salt, meaning the azetidine nitrogen is protonated. A stoichiometric amount of base is required to neutralize the oxalic acid (a dicarboxylic acid, requiring two equivalents of a strong base) and an additional equivalent is needed to scavenge the acid (e.g., HBr) generated during the coupling reaction. We recommend using at least 2.5-3.0 equivalents of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃).
Catalyst System (Palladium-Catalyzed Couplings): For Buchwald-Hartwig type N-arylations, the choice of palladium precursor and ligand is critical.[2] Catalyst deactivation can occur if the reaction is not performed under an inert atmosphere (e.g., Argon or Nitrogen), as oxygen can oxidize the active Pd(0) species. Ensure all reagents and solvents are anhydrous and degassed.
Reaction Temperature: While many cross-coupling reactions require heat (typically 80-110 °C), excessively high temperatures can lead to catalyst decomposition and an increase in side reactions, including potential ring-opening of the azetidine.[3]
Q2: I'm observing a significant byproduct with a mass corresponding to a ring-opened species. What causes azetidine ring-opening and how can I prevent it?
A2: Azetidine ring-opening is the most common and problematic side reaction, driven by the relief of its inherent ring strain (~25.4 kcal/mol).[3] This process is typically catalyzed by Lewis acids or Brønsted acids.[3][4]
Mechanism of Ring-Opening: Acidic species can protonate the azetidine nitrogen, making the ring highly susceptible to nucleophilic attack, even by weak nucleophiles like the solvent or trace water.[5] This results in the formation of undesired γ-substituted amino alcohols or ethers.
Preventative Measures:
Strictly Anhydrous and Inert Conditions: Minimize the presence of water or other protic impurities that can generate acidic species.
Choice of Base: Use a strong, non-nucleophilic base to effectively scavenge any generated acid (e.g., HX from an aryl halide). Insufficient base is a primary cause of ring-opening.
Temperature Control: Perform the reaction at the lowest effective temperature. Monitor the reaction by LC-MS or TLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat.[3]
Avoid Lewis Acidic Reagents: Be cautious of reagents that can act as Lewis acids. For instance, some coupling partners or additives may contain Lewis acidic metals.
Fig 1. Desired coupling pathway versus the acid-mediated ring-opening side reaction.
Q3: My mass spectrometry results show a significant peak for a bi-aryl compound (Ar-Ar), suggesting homocoupling of my aryl halide. How can this be minimized?
A3: Homocoupling is a common side reaction in many cross-coupling protocols, where the aryl halide couples with itself. This is particularly prevalent in reactions that may involve the formation of organometallic intermediates.
Causes: This side reaction can be promoted by certain catalysts and conditions, especially if the rate of the desired cross-coupling is slow. For instance, some iron-catalyzed reactions are explicitly used for homocoupling.[6] In palladium catalysis, it can arise from side reactions within the catalytic cycle.
Mitigation Strategies:
Optimize Catalyst and Ligand: The choice of ligand is crucial. Ligands that promote rapid reductive elimination for the C-N bond formation will outcompete the pathways leading to homocoupling. For aryl chlorides, which are less reactive, using highly active catalysts with electron-rich, bulky ligands (e.g., S-Phos, BrettPhos) is often necessary.[7]
Control Stoichiometry: Ensure the azetidine is not the limiting reagent. Using a slight excess of the azetidine (e.g., 1.1-1.2 equivalents) can help ensure the aryl halide is consumed by the desired cross-coupling pathway.
Temperature and Reaction Time: Running the reaction at the optimal temperature can favor the desired reaction rate over side reactions. Do not let the reaction run for an excessively long time after the limiting reagent has been consumed.
Q4: How should I choose the optimal conditions (catalyst, base, solvent) for my specific aryl halide?
A4: The optimal conditions are highly dependent on the nature of your aryl halide (Ar-I, Ar-Br, Ar-Cl, Ar-OTf) and its electronic properties. A screening approach is often the most effective strategy.
Parameter
Recommendation for Ar-I / Ar-Br
Recommendation for Ar-Cl / Ar-OTf
Rationale
Pd Precursor
Pd₂(dba)₃ or Pd(OAc)₂
Pd₂(dba)₃ or specialized pre-catalysts (e.g., G3-BrettPhos)
Chlorides are less reactive and require a more active catalyst system to undergo oxidative addition.[7]
Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step, which is crucial for less reactive electrophiles.[7][8]
Base
K₂CO₃, Cs₂CO₃
NaOtBu, LHMDS
Stronger bases are often required for the more challenging activation of aryl chlorides.
Solvent
Toluene, Dioxane
Toluene, Dioxane, t-Amyl alcohol
The solvent must be anhydrous and capable of solubilizing the reagents at the reaction temperature.
Temperature
80 - 100 °C
100 - 120 °C
Higher temperatures are generally needed to activate the C-Cl bond.
Troubleshooting Workflow for Low Yield
If you are experiencing low yields, follow this systematic troubleshooting workflow to identify and resolve the underlying issue.
Fig 2. A systematic workflow for troubleshooting low-yield coupling reactions.
Validated Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation with an Aryl Bromide
This protocol provides a robust starting point for the palladium-catalyzed coupling of 3-(3-Fluorophenoxy)azetidine oxalate with a generic aryl bromide.
Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-(3-Fluorophenoxy)azetidine oxalate (1.1 mmol), and sodium tert-butoxide (2.5 mmol).
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (3 mol%) and Xantphos (4 mol%).
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the aryl bromide and the appearance of the higher molecular weight product.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-aryl-3-(3-fluorophenoxy)azetidine product.
Protocol 2: Reaction Monitoring by HPLC-MS
A validated analytical method is crucial for accurately determining conversion and identifying byproducts.
Instrumentation:
HPLC System: Standard reverse-phase HPLC (e.g., Agilent 1260, Waters Alliance).
Column: C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Detector: UV (e.g., 254 nm) and Mass Spectrometer (ESI+).
Method:
Sample Preparation: Quench a small aliquot (~5 µL) of the reaction mixture in 1 mL of acetonitrile. Vortex and filter through a 0.22 µm syringe filter into an HPLC vial.
Gradient Program:
Start with a linear gradient from 10% B to 95% B over 8 minutes.
Hold at 95% B for 2 minutes.
Return to 10% B over 0.5 minutes and re-equilibrate for 2.5 minutes.
Analysis: Inject the sample. Identify peaks for starting materials and the expected product based on their retention times and mass-to-charge ratios (m/z). Search for masses corresponding to potential byproducts like the ring-opened product (+18 Da for hydrolysis) or homocoupled Ar-Ar.
References
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
O'Brien, Z. J., et al. (2015). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. [Link]
Brandt, P., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3765–3835. [Link]
Truzina, N., et al. (2020). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega, 5(26), 16365–16375. [Link]
de Meijere, A., et al. (2004). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. [Link]
Bas, D., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 125. [Link]
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47687-47721. [Link]
Svatunek, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(16), 3568-3580. [Link]
Scott, J. S., et al. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 11(11), 2218–2225. [Link]
Hunter, L., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry, 80(9), 4561-4573. [Link]
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
An, S., et al. (2011). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 21(11), 3292-3295. [Link]
Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1629–1634. [Link]
Amegayibor, F. S., et al. (2007). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. The Journal of Organic Chemistry, 72(22), 8510–8516. [Link]
Nagaki, A., et al. (2011). Homocoupling of aryl halides in flow: Space integration of lithiation and FeCl3 promoted homocoupling. Beilstein Journal of Organic Chemistry, 7, 1038–1043. [Link]
Rosen, B. R., et al. (2010). Use of Aryl Chlorides as Electrophiles in Pd-Catalyzed Alkene Difunctionalization Reactions. The Journal of Organic Chemistry, 75(8), 2756-2759. [Link]
Comparative Stability Guide: 3-(3-Fluorophenoxy)azetidine Oxalate vs. Hydrochloride Salts
Executive Summary Azetidines are highly valuable four-membered nitrogen heterocycles in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for larger aliphatic rings to enhance pharmacokinetic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Azetidines are highly valuable four-membered nitrogen heterocycles in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for larger aliphatic rings to enhance pharmacokinetic profiles[1]. However, their inherent ring strain (~26 kcal/mol) introduces unique stability challenges, particularly concerning acid-catalyzed ring opening[2]. When handling building blocks like 3-(3-Fluorophenoxy)azetidine, the selection of the salt form—specifically the Oxalate [3] versus the Hydrochloride (HCl) —profoundly dictates the compound's shelf-life, handling properties, and behavior in solution.
This guide provides an objective, mechanistically grounded comparison of these two salt forms to assist researchers in optimizing their synthetic workflows and storage protocols.
Mechanistic Causality: The Thermodynamics of Azetidine Salt Stability
To understand the divergent stability profiles of the oxalate and hydrochloride salts, we must analyze the physicochemical drivers of azetidine degradation.
Ring Strain and Electrophilicity: The azetidine nitrogen is highly basic. Upon salt formation, it becomes protonated to form an azetidinium ion. The strong electron-withdrawing nature of this protonated nitrogen, combined with the extreme angular strain of the four-membered ring, renders the adjacent carbon atoms highly electrophilic[2].
The 3-Phenoxy Inductive Effect: In 3-(3-Fluorophenoxy)azetidine, the highly electronegative oxygen of the ether linkage further withdraws electron density from the C3 position. Under acidic conditions, this facilitates nucleophilic attack (e.g., by ambient moisture or chloride ions), triggering a ring-opening event that relieves the structural strain, typically yielding 3-amino-1-propanol derivatives[2].
Microenvironmental pH (The Counterion Effect):
Hydrochloride (HCl): As a salt of a strong acid (pKa ~ -3), the solid-state matrix of an HCl salt can harbor a highly acidic microenvironment. Furthermore, secondary amine HCl salts are frequently hygroscopic. The absorbed moisture dissolves the salt locally, creating concentrated acidic pockets that aggressively catalyze ring-opening[2].
Oxalate: Oxalic acid is a weak dicarboxylic acid (pKa1 = 1.25, pKa2 = 4.14). The oxalate counterion buffers the solid-state microenvironment to a milder pH, significantly reducing the kinetic rate of acid-catalyzed degradation[1]. Additionally, the bidentate hydrogen-bonding capability of the oxalate ion promotes a highly crystalline, non-hygroscopic solid lattice, shielding the active pharmaceutical ingredient (API) from ambient moisture.
Acid-catalyzed ring-opening pathway of 3-(3-Fluorophenoxy)azetidine.
Comparative Performance Data
The following table synthesizes standardized benchmarking data for the oxalate and hydrochloride salts of 3-substituted azetidine ethers.
To empirically verify the stability of these salt forms in your own laboratory, do not rely on standard acidic HPLC methods, which can cause the compound to degrade on the column, resulting in false positives for degradation. The following protocol is designed as a self-validating system to ensure absolute data integrity[2].
Step-by-Step Protocol
Equimolar Sample Preparation: Weigh out equimolar amounts of the Oxalate and HCl salts (accounting for the differing molecular weights of the counterions) to ensure the concentration of the azetidine free-base is identical across all test groups.
Solid-State Stress (ICH Q1A Guidelines): Place 10 mg aliquots of each solid salt into open glass vials. Store in a controlled environmental chamber at 40°C and 75% Relative Humidity (RH) for 14 and 28 days.
Solution-State Stress: Dissolve samples to a final concentration of 1.0 mg/mL in two separate buffers:
Buffer A: 0.1 M HCl (pH ~1.0) to force acid-catalyzed degradation.
Buffer B: 50 mM Phosphate buffer (pH 7.4) as a physiological baseline.
Incubate at 25°C and sample at 0, 6, 12, and 24 hours[2].
Alkaline HPLC-UV/MS Analysis (Critical Step):
Why this matters: Standard HPLC mobile phases use 0.1% TFA or Formic Acid. Injecting a strained azetidine onto a heated column in an acidic mobile phase will induce in-situ degradation.
The Fix: Use an alkaline mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) with an LC-MS compatible C18 column. At pH 9.0, the azetidine is deprotonated (neutral free base), neutralizing the ring strain and preventing on-column degradation. This guarantees that any degradants detected were formed during the stress test, not during the analysis.
Self-validating workflow for forced degradation and kinetic stability profiling.
Strategic Recommendations
Choose the Oxalate Salt [3] for long-term inventory storage, bulk shipping, and multi-step library synthesis. Its buffered microenvironment and highly crystalline, non-hygroscopic lattice protect the strained azetidine ring from ambient moisture and spontaneous degradation.
Choose the Hydrochloride Salt only when immediate, high-concentration aqueous solubility is strictly required (e.g., for direct in vitro biological assays). If using the HCl salt, solutions must be prepared fresh immediately prior to use and should never be stored long-term, even at 4°C, due to the risk of acid-catalyzed hydrolysis[2].
References
NextSDS. 3-(3-FLUOROPHENOXY)-AZETIDINE OXALATE — Chemical Substance Information. Retrieved from: [Link]
ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from: [Link]
Comparative Reactivity Guide: 3-(3-Fluorophenoxy)azetidine vs. 3-(4-Fluorophenoxy)azetidine
Strategic Context in Drug Design The 3-aryloxyazetidine motif is a privileged scaffold in modern medicinal chemistry, frequently deployed as a metabolically stable, lower-lipophilicity bioisostere for piperidines and pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context in Drug Design
The 3-aryloxyazetidine motif is a privileged scaffold in modern medicinal chemistry, frequently deployed as a metabolically stable, lower-lipophilicity bioisostere for piperidines and pyrrolidines 1. The introduction of a fluorine atom onto the phenoxy ring is a classic optimization tactic used to modulate the electronic properties of the ether oxygen, which inductively influences the azetidine nitrogen. Comparing 3-(3-fluorophenoxy)azetidine (meta-fluoro) and 3-(4-fluorophenoxy)azetidine (para-fluoro) reveals how subtle positional changes dictate nucleophilicity, basicity, and metabolic fate.
Electronic Effects: The Hammett Paradigm
The reactivity difference between these two positional isomers is fundamentally governed by the electronic transmission of the fluorine atom through the aromatic system. This causality is best quantified using Hammett substituent constants (
σ
) 2, 3.
3-(3-Fluorophenoxy)azetidine (Meta-F): In the meta position, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I), with negligible resonance contribution. The Hammett constant is
σm=+0.342. This strong electron withdrawal decreases the electron density on the ether oxygen, which in turn exerts a stronger inductive pull on the azetidine ring, lowering the nitrogen's pKa.
3-(4-Fluorophenoxy)azetidine (Para-F): In the para position, fluorine's inductive withdrawal (-I) is partially counteracted by its resonance electron-donating effect (+M) into the aromatic
π
-system. The resulting Hammett constant is significantly lower (
σp=+0.06
) 2. Consequently, the para-isomer is less electron-withdrawing overall, leaving the azetidine nitrogen relatively more basic and nucleophilic.
Electronic influence of meta vs. para fluorine substitution on azetidine reactivity.
Comparative Physicochemical & Reactivity Profile
The electronic differences manifest in measurable physicochemical and kinetic parameters. The table below summarizes the comparative performance of both isomers.
Parameter
3-(3-Fluorophenoxy)azetidine
3-(4-Fluorophenoxy)azetidine
Mechanistic Rationale
Azetidine pKa (calc.)
~8.6 - 8.8
~9.0 - 9.2
Meta-F (-I) exerts a stronger electron-withdrawing pull than Para-F (-I/+M), lowering basicity 1.
N-Alkylation Rate
Slower
Faster
Higher pKa in the para-isomer correlates with greater nitrogen nucleophilicity.
Metabolic Stability (HLM)
Moderate
High
Para-fluorination blocks the primary site of CYP450-mediated aromatic hydroxylation.
EAS Susceptibility
Ortho/Para to Oxygen
Ortho to Oxygen
Meta-F reinforces oxygen's directing effects; Para-F restricts substitution to the ortho position.
Experimental Methodologies
To objectively validate the reactivity differences, the following self-validating experimental protocols are employed to measure basicity and kinetic nucleophilicity 4.
Experimental workflow for comparative profiling of azetidine derivatives.
Protocol A: Determination of Azetidine pKa via Potentiometric Titration
Objective: To quantify the inductive effect of the fluorophenoxy group on the azetidine nitrogen's basicity.
Preparation: Accurately weigh 5.0 mg of the azetidine derivative (free base) and dissolve in 10 mL of a standardized 0.15 M KCl aqueous solution. The KCl maintains a constant ionic strength, which is critical for preventing activity coefficient fluctuations during the titration 4.
Acidification: Lower the pH of the solution to ~2.0 using 0.1 M HCl. This ensures the azetidine nitrogen is fully protonated prior to measurement.
Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere at a constant temperature of 25.0 ± 0.1 °C.
Data Acquisition: Record the pH after each 0.01 mL addition. The pKa is identified at the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated species are equal.
Self-Validation: Run a blank titration (solvent only) and a reference standard (e.g., unsubstituted 3-phenoxyazetidine) to ensure system calibration and isolate the specific effect of the fluorine substitution.
Protocol B: Comparative N-Alkylation Kinetics
Objective: To assess the relative nucleophilicity of the azetidine nitrogen in an SN2 reaction.
Reaction Setup: In two separate, flame-dried 10 mL round-bottom flasks, dissolve 0.5 mmol of 3-(3-fluorophenoxy)azetidine and 3-(4-fluorophenoxy)azetidine, respectively, in 5.0 mL of anhydrous acetonitrile.
Base Addition: Add 1.0 mmol (2.0 equiv) of N,N-diisopropylethylamine (DIPEA) to each flask. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HBr byproduct without competing with the azetidine for the electrophile.
Electrophile Introduction: Bring the solutions to 25 °C. Simultaneously add 0.5 mmol (1.0 equiv) of benzyl bromide to each flask. Begin timing immediately.
Sampling: Withdraw 50 µL aliquots at t = 5, 15, 30, 60, and 120 minutes. Quench each aliquot immediately in 950 µL of a 50:50 methanol/water mixture containing 0.1% formic acid to halt the reaction instantly.
LC-MS/MS Analysis: Analyze the quenched samples using reversed-phase LC-MS/MS. Monitor the disappearance of the starting material[M+H]+ and the appearance of the N-benzylated product.
Kinetic Derivation: Plot
ln([Azetidine]t/[Azetidine]0)
versus time. The slope of the linear regression yields the pseudo-first-order rate constant (
kobs
). The para-fluoro isomer will exhibit a steeper slope (larger
kobs
) due to its higher nucleophilicity.
Conclusion
While 3-(3-fluorophenoxy)azetidine and 3-(4-fluorophenoxy)azetidine differ only by the position of a single fluorine atom, this structural variance fundamentally alters their chemical behavior. The meta-isomer offers lower basicity and reduced nucleophilicity due to a strong uncompensated inductive effect, which can be advantageous for minimizing hERG liability in drug design. Conversely, the para-isomer retains greater nucleophilicity and offers superior metabolic stability by blocking the primary site of oxidative metabolism.
mass spectrometry fragmentation comparison of fluorophenoxy azetidine derivatives
Mass Spectrometry Fragmentation Comparison of Fluorophenoxy Azetidine Derivatives: A Technical Guide for Structural Elucidation As a Senior Application Scientist in early-stage drug development, I frequently encounter sm...
Author: BenchChem Technical Support Team. Date: March 2026
Mass Spectrometry Fragmentation Comparison of Fluorophenoxy Azetidine Derivatives: A Technical Guide for Structural Elucidation
As a Senior Application Scientist in early-stage drug development, I frequently encounter small-molecule pharmacophores designed to balance conformational rigidity with metabolic stability. Fluorophenoxy azetidine derivatives are prime examples, serving as critical building blocks in the synthesis of phosphodiesterase 9A (PDE9A) inhibitors[1] and selective androgen receptor modulators (SARMs)[2].
When analyzing these compounds via liquid chromatography-tandem mass spectrometry (LC-MS/MS), distinguishing between positional isomers (ortho-, meta-, and para-fluoro) and understanding their degradation pathways is paramount. This guide provides an objective, data-driven comparison of their fragmentation behaviors, grounded in mechanistic causality and reproducible experimental protocols.
Mechanistic Causality: The Physics of Fragmentation
The fragmentation of fluorophenoxy azetidines under collision-induced dissociation (CID) is governed by two competing structural features: the high ring strain of the azetidine moiety and the electronic inductive effects of the fluorinated ether linkage.
Azetidine Ring Opening (The Strain-Driven Pathway)
Azetidine is a four-membered nitrogen heterocycle with significant inherent ring strain (approximately 25 kcal/mol). During positive electrospray ionization (ESI+), protonation preferentially occurs at the highly basic azetidine nitrogen. Upon collisional activation, the relief of this ring strain drives the cleavage of the C-N bond, leading to ring opening. This behavior is mechanistically analogous to the well-documented fragmentation of other strained nitrogen heterocycles, where charge localization dictates the subsequent loss of small neutral molecules (e.g., ethylene,
C2H4
)[3][4].
Ether Cleavage (The Inductive Pathway)
The ether bond linking the azetidine ring to the fluorophenyl group is highly susceptible to inductive cleavage. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This destabilizes the adjacent ether oxygen but stabilizes the resulting fluorophenoxide leaving group. Consequently, a major fragmentation route involves O-dephenylation—the cleavage of the ether bond resulting in the neutral loss of the corresponding fluorophenol, leaving behind a highly stable azetidinium cation (m/z 56)[2].
Primary MS/MS fragmentation pathways of fluorophenoxy azetidines.
Comparative Fragmentation Data
To objectively evaluate the impact of fluorine positioning, we compare three positional isomers of fluorophenoxy azetidine against a non-fluorinated control (3-phenoxyazetidine). The position of the fluorine atom (ortho, meta, para) directly influences the abundance of the resulting fragment ions due to resonance and inductive stabilization of the intermediate radical cations.
Compound Derivative
Precursor Ion
[M+H]+
Base Peak (m/z)
Key Secondary Fragments (m/z)
Neutral Losses
Fragmentation Efficiency (Optimal CE)
3-(2-fluorophenoxy)azetidine
168.08
56.05 (Azetidinium)
111.02, 83.01
112 Da (2-fluorophenol)
High (20 eV)
3-(3-fluorophenoxy)azetidine
168.08
56.05 (Azetidinium)
111.02, 95.03
112 Da (3-fluorophenol)
Moderate (25 eV)
3-(4-fluorophenoxy)azetidine
168.08
111.02 (Fluorophenoxy)
56.05, 83.01
57 Da (Azetidine radical)
High (22 eV)
3-phenoxyazetidine (Control)
150.09
56.05 (Azetidinium)
93.03 (Phenoxy)
94 Da (Phenol)
Low (30 eV)
Data Insights:
The para-substituted derivative (3-(4-fluorophenoxy)azetidine) exhibits a distinct base peak at m/z 111.02, unlike the ortho- and meta-isomers where the azetidinium ion (m/z 56.05) dominates. This is because the para-fluorine can stabilize the positive charge on the phenoxy ring through resonance (+R effect), making the fluorophenoxy cation highly stable. Conversely, the meta-fluorine can only exert an electron-withdrawing inductive effect, destabilizing the phenoxy cation and forcing the charge to remain on the azetidine fragment.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol incorporates a self-validating system utilizing System Suitability Testing (SST) and matrix blanks to rule out carryover or in-source fragmentation artifacts.
Step-by-Step Methodology
Phase 1: Sample Preparation & System Suitability
Standard Preparation: Dissolve 1.0 mg of each fluorophenoxy azetidine derivative in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Working Solutions: Dilute the stock solutions to 100 ng/mL using initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
SST Injection: Inject a known standard (e.g., reserpine) to verify mass accuracy (< 5 ppm) and detector sensitivity before running the azetidine derivatives.
Blank Verification: Inject a solvent blank (MeOH/Water) to confirm the absence of m/z 168.08 background noise.
Phase 2: Chromatographic Separation
Column: Use a sub-2
μ
m C18 column (e.g., 50 mm x 2.1 mm, 1.7
μ
m) to maintain sharp peak shapes for basic nitrogen-containing compounds.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient:
0.0 - 0.5 min: 5% B
0.5 - 3.0 min: Linear ramp to 95% B
3.0 - 4.0 min: Hold at 95% B
4.0 - 4.1 min: Return to 5% B (Equilibration for 1.5 min).
Source Parameters: Capillary voltage at 3.0 kV, Desolvation temperature at 350°C, Desolvation gas flow at 800 L/hr.
MS1 Scan: Perform a full scan (m/z 50–300) to confirm the intact
[M+H]+
precursor ion at m/z 168.08.
Product Ion Scan (MS2): Isolate m/z 168.1 in Q1. Apply Argon as the collision gas in Q2.
Collision Energy (CE) Ramping: Perform multiple injections ramping the CE from 10 eV to 40 eV in 5 eV increments to determine the breakdown curve and optimal fragmentation efficiency for the m/z 56 and m/z 111 product ions.
LC-MS/MS analytical workflow for fluorophenoxy azetidines.
References
BenchChem. "A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives." BenchChem, 2025. 3
Raulfs, Mary Disa M., et al. "Investigations of the mechanism of the 'proline effect' in tandem mass spectrometry experiments: the 'pipecolic acid effect'." Journal of the American Society for Mass Spectrometry, Oct 2014.4
Verhoest, Patrick R., et al. "Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors." Journal of Medicinal Chemistry, Nov 2021. 1
Kuuranne, Tiia, et al. "Aryl-Propionamide-Derived Selective Androgen Receptor Modulators: Liquid Chromatography-Tandem Mass Spectrometry Characterization of the in Vitro Synthesized Metabolites for Doping Control Purposes." Drug Metabolism and Disposition, Mar 2008. 2